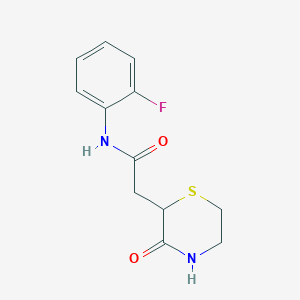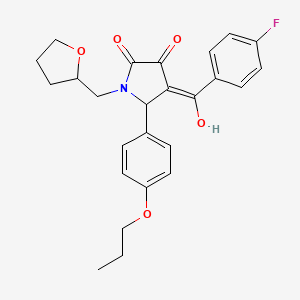
N-(2-fluorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as FTY720 or fingolimod and has been shown to have immunomodulatory and neuroprotective effects.
Mecanismo De Acción
FTY720 acts as a sphingosine-1-phosphate (S1P) receptor modulator, which regulates the migration of lymphocytes. It binds to the S1P receptor on lymphocytes and induces their internalization, preventing their migration from lymph nodes to peripheral tissues. This leads to a reduction in the number of lymphocytes in peripheral tissues, which helps to reduce inflammation and autoimmune responses.
Biochemical and Physiological Effects:
FTY720 has been shown to have several biochemical and physiological effects, including reducing the number of circulating lymphocytes, reducing inflammation, promoting the survival of neurons, and reducing the progression of cancer. It has also been shown to have a positive effect on cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FTY720 has several advantages for use in laboratory experiments, including its ability to modulate the immune response and its neuroprotective effects. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on FTY720, including its potential use in the treatment of autoimmune diseases, cancer, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential side effects. Additionally, research is needed to develop more effective and targeted delivery methods for FTY720.
Métodos De Síntesis
The synthesis of FTY720 involves several steps, including the reaction of 2-amino-2-methyl-1-propanol with 2-chloroethanol to form the intermediate compound 2-(2-hydroxyethylamino)-2-methylpropan-1-ol. This intermediate is then reacted with 2-fluorobenzoyl chloride to form N-(2-fluorophenyl)-2-(2-hydroxyethylamino)-2-methylpropanamide. The final step involves the reaction of this intermediate with thioacetic acid to produce FTY720.
Aplicaciones Científicas De Investigación
FTY720 has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and Alzheimer's disease. It has been shown to have immunomodulatory effects by inhibiting the migration of lymphocytes, which play a key role in the development of autoimmune diseases. FTY720 also has neuroprotective effects by promoting the survival of neurons and reducing inflammation in the brain.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2S/c13-8-3-1-2-4-9(8)15-11(16)7-10-12(17)14-5-6-18-10/h1-4,10H,5-7H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCOIUGMTUBQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C(=O)N1)CC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-phenylazepan-1-yl)carbonyl]-2,4'-bipyridine](/img/structure/B5361488.png)
![1-({4-[(isoxazol-3-ylmethyl)(methyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}carbonyl)cyclopropanecarbonitrile](/img/structure/B5361495.png)
![6-(3-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5361500.png)


![1-{1-[4-methoxy-3-(methoxymethyl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5361521.png)
![2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5361540.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361543.png)

![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5361569.png)
![4-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)piperazin-2-one](/img/structure/B5361584.png)

![N-ethyl-6-[2-(4-fluorophenyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5361594.png)
![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)